![molecular formula C13H19NOS B1455349 3-[(环己烷亚磺酰基)甲基]苯胺 CAS No. 1247701-03-6](/img/structure/B1455349.png)
3-[(环己烷亚磺酰基)甲基]苯胺
描述
3-[(Cyclohexanesulfinyl)methyl]aniline is an organic compound with the molecular formula C13H19NOS and a molecular weight of 237.37 g/mol It is characterized by the presence of a cyclohexanesulfinyl group attached to a methyl group, which is further connected to an aniline moiety
科学研究应用
3-[(Cyclohexanesulfinyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanesulfinyl)methyl]aniline typically involves the reaction of cyclohexylsulfinyl chloride with 3-aminomethylbenzene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for 3-[(Cyclohexanesulfinyl)methyl]aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.
化学反应分析
Types of Reactions
3-[(Cyclohexanesulfinyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of 3-[(Cyclohexanesulfonyl)methyl]aniline.
Reduction: Formation of 3-[(Cyclohexylsulfanyl)methyl]aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 3-[(Cyclohexanesulfinyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The aniline moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
3-[(Cyclohexylsulfonyl)methyl]aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-[(Cyclohexylsulfanyl)methyl]aniline: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-[(Cyclohexylmethyl)amino]aniline: Similar structure but with a cyclohexylmethyl group attached to the nitrogen atom of the aniline moiety.
Uniqueness
3-[(Cyclohexanesulfinyl)methyl]aniline is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can undergo various redox transformations, making the compound versatile for different applications in research and industry .
属性
IUPAC Name |
3-(cyclohexylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPODKEILCJOICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



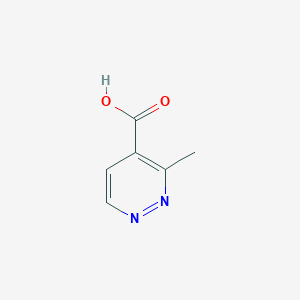
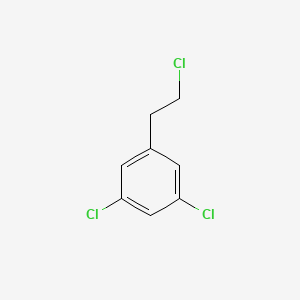
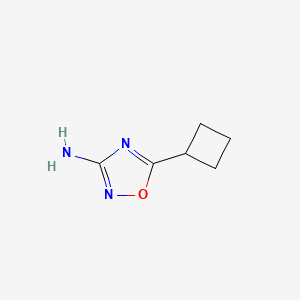
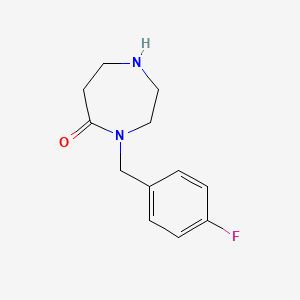
![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
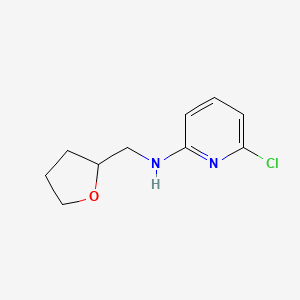
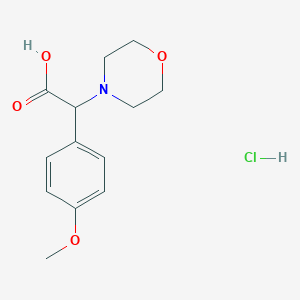
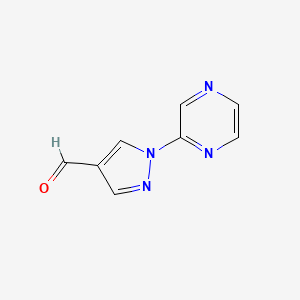
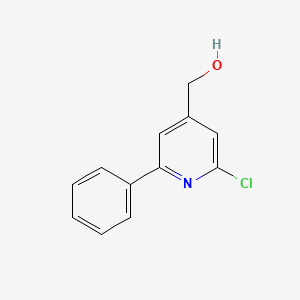
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride](/img/structure/B1455286.png)
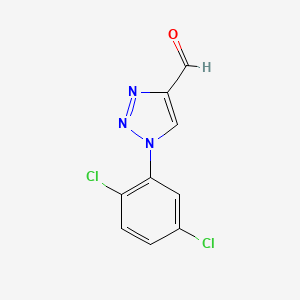
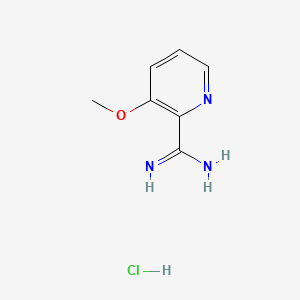
![4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole](/img/structure/B1455289.png)
